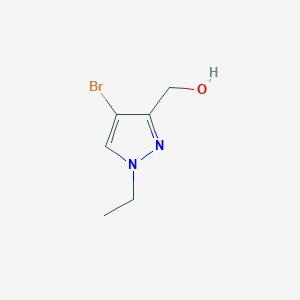

(4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-1-ethylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-2-9-3-5(7)6(4-10)8-9/h3,10H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVZIFBABRFRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275444 | |

| Record name | 1H-Pyrazole-3-methanol, 4-bromo-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310379-30-6 | |

| Record name | 1H-Pyrazole-3-methanol, 4-bromo-1-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310379-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-methanol, 4-bromo-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1 Ethyl 1h Pyrazol 3 Yl Methanol and Its Derivatives

De Novo Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole heterocycle is the foundational step in the synthesis of (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol. Various methods have been developed for the de novo construction of the pyrazole ring, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Classical Cyclocondensation Reactions

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. rsc.orgnih.gov In the context of synthesizing the target molecule, this would involve the reaction of ethylhydrazine (B1196685) with a suitably substituted three-carbon synthon.

A plausible precursor for the 1-ethyl-3-hydroxymethyl pyrazole core would be a 1,3-dicarbonyl compound bearing a protected hydroxyl group or a group that can be readily converted to a hydroxymethyl moiety, such as an ester. For instance, the condensation of ethylhydrazine with a β-keto ester like ethyl 4-hydroxy-2-oxobutanoate (or a protected version) would, in principle, yield the desired pyrazole scaffold, although regioselectivity can be a challenge with unsymmetrical dicarbonyls. The reaction typically proceeds under acidic or basic conditions.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 1,3-Dicarbonyl Compound | Ethylhydrazine | 1-Ethyl-pyrazole derivative | Acidic or basic catalysis |

| β-Keto Ester | Ethylhydrazine | Ethyl 1-ethyl-1H-pyrazole-carboxylate | Reflux in ethanol |

| Acetylenic Ketones | Ethylhydrazine | Mixture of regioisomeric pyrazoles | Varies |

This table provides a generalized overview of classical cyclocondensation reactions for pyrazole synthesis.

[3+2] Cycloaddition Strategies

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a powerful and highly convergent approach to pyrazole synthesis. This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene.

For the synthesis of the desired pyrazole, a strategy could involve the reaction of a diazoalkane with an appropriately substituted alkyne. For example, the reaction of diazoethane (B72472) with an alkyne bearing a hydroxymethyl or protected hydroxymethyl group at one terminus would lead to the pyrazole core. The regioselectivity of such cycloadditions is a key consideration and is often governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

| 1,3-Dipole | Dipolarophile | Product | Catalyst/Conditions |

| Diazo Compounds | Alkynes | Pyrazole derivatives | Thermal or metal-catalyzed |

| Nitrilimines | Alkenes/Alkynes | Pyrazole/Pyrazoline derivatives | Base-mediated |

| Sydnones | Alkynes | Polysubstituted pyrazoles | Base-mediated, mild conditions |

This table summarizes common [3+2] cycloaddition strategies for constructing the pyrazole ring.

Multi-Component Reaction Approaches for Pyrazole Formation

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of polysubstituted pyrazoles.

A potential MCR strategy to access a precursor for this compound could involve a one-pot reaction of an aldehyde, a β-ketoester, and ethylhydrazine. The initial Knoevenagel condensation between the aldehyde and the β-ketoester would generate an α,β-unsaturated intermediate, which would then undergo a Michael addition-cyclization cascade with ethylhydrazine to afford the pyrazole ring. The choice of the initial aldehyde and β-ketoester would be crucial for installing the necessary functionality at the C3 position.

| Component 1 | Component 2 | Component 3 | Product |

| Aldehyde | β-Ketoester | Hydrazine | Polysubstituted pyrazole |

| Enaminone | Hydrazine | Aryl Halide | 1,3-Disubstituted pyrazole |

| Hydrazone | Terminal Alkyne | N/A | 1,3,5-Trisubstituted pyrazole |

This table illustrates the versatility of multi-component reactions in the synthesis of diverse pyrazole structures.

Functionalization Strategies for Bromination and Hydroxymethylation

Regioselective Bromination of Pyrazole Precursors

The pyrazole ring is an electron-rich aromatic system, and the C4 position is generally the most susceptible to electrophilic substitution. Therefore, direct bromination of a 1-ethyl-1H-pyrazole precursor is a viable strategy for introducing the bromine atom at the desired position.

Common brominating agents such as N-bromosuccinimide (NBS) are often employed for this transformation. mdpi.com The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or a halogenated solvent. The regioselectivity is generally high for the C4 position, especially if the C3 and C5 positions are already substituted. It is often advantageous to perform the bromination on a pyrazole precursor that already contains the C3 substituent, for example, ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

| Substrate | Brominating Agent | Product | Solvent |

| 1-Ethyl-1H-pyrazole | N-Bromosuccinimide (NBS) | 4-Bromo-1-ethyl-1H-pyrazole | Acetonitrile |

| Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | N-Bromosuccinimide (NBS) | Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | Dichloromethane |

| 1-Ethyl-1H-pyrazol-3-yl)methanol | Bromine in Acetic Acid | This compound | Acetic Acid |

This table outlines typical conditions for the regioselective bromination of pyrazole derivatives.

Installation of the Hydroxymethyl Moiety

The introduction of a hydroxymethyl group at the C3 position of the pyrazole ring can be achieved through various synthetic routes. A common and effective method involves the reduction of a C3-carboxylic acid or its ester derivative.

A plausible synthetic sequence would commence with the synthesis of ethyl 1-ethyl-1H-pyrazole-3-carboxylate, as described in the cyclocondensation section. This ester can then be regioselectively brominated at the C4 position to yield ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate. The final step would be the reduction of the ester functionality to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF).

An alternative, though often less direct, approach would be the Vilsmeier-Haack formylation of a 1-ethyl-1H-pyrazole. However, this reaction typically directs formylation to the C4 position. Therefore, to achieve C3-formylation, the C4 position would need to be blocked, and then the formyl group would be introduced at C3, followed by reduction. This multi-step process makes the reduction of a C3-ester a more convergent and likely preferred strategy.

| Starting Material | Reagent(s) | Intermediate/Product | Purpose |

| Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | 1. NBS 2. LiAlH₄ | This compound | Bromination followed by reduction |

| 4-Bromo-1-ethyl-1H-pyrazole | 1. n-BuLi 2. Paraformaldehyde | This compound | Lithiation and hydroxymethylation |

| 4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acid | BH₃·THF | This compound | Reduction of carboxylic acid |

This table details various methods for the installation of the hydroxymethyl group at the C3 position of the pyrazole ring.

Emerging and Sustainable Synthetic Pathways

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of functionalized pyrazoles, including brominated derivatives.

Electrocatalysis has emerged as a green and powerful tool in organic synthesis. For the synthesis of 4-bromopyrazoles, electrocatalytic methods offer an alternative to traditional brominating agents. An electrocatalytic three-component synthesis has been developed for 4-halopyrazoles, using sodium halides as the halogen source. rsc.org This method avoids the use of chemical oxidants and external electrolytes, with the sodium halide serving a dual role as both the halogenation reagent and the supporting electrolyte. rsc.org The bromination reaction in this system has been shown to proceed through an ionic pathway. rsc.org

Another approach involves a one-pot regioselective synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and N-bromosaccharin under solvent-free conditions, catalyzed by silica (B1680970) gel supported sulfuric acid. jmcs.org.mxresearchgate.net While not strictly electrocatalytic, this method aligns with the principles of green chemistry by minimizing waste and using a heterogeneous catalyst. jmcs.org.mxresearchgate.net

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrazoles are no exception. These methods allow for the direct functionalization of the pyrazole core, providing access to a wide range of derivatives. rsc.orgresearchgate.netelsevierpure.com

Direct C–H bond functionalization is a highly atom-economical strategy for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org In the context of pyrazole synthesis, palladium-catalyzed C(sp³)–H bond arylation has been demonstrated, where the pyrazole moiety itself can act as a directing group. nih.gov This allows for functionalization at positions that might be otherwise difficult to access. While this specific application might be more relevant for derivatives of this compound, the principle of C-H activation is a significant advancement in pyrazole chemistry. The pyrazole ring can direct the functionalization of unactivated sp³ C-H bonds, typically employing a palladium catalyst like Pd(OAc)₂. nih.gov

Brominated pyrazoles are valuable synthetic intermediates, particularly for transition metal-catalyzed cross-coupling reactions. jmcs.org.mx The bromine atom at the 4-position of the pyrazole ring can be readily substituted using various cross-coupling methodologies to introduce a wide range of functional groups.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov A 4-bromopyrazole can be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents at the 4-position. mdpi.com

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.com This allows for the introduction of alkenyl groups at the 4-position of the pyrazole ring.

The Sonogashira coupling involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org This reaction can be used to introduce alkynyl functionalities onto the pyrazole core.

These cross-coupling reactions provide a powerful platform for the diversification of the this compound scaffold, enabling the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

Catalyst-Free and Environmentally Conscious Synthetic Protocols

The development of synthetic methodologies for this compound and its derivatives is increasingly aligning with the principles of green chemistry. These approaches prioritize the reduction of hazardous substances, the use of renewable resources, and the design of energy-efficient processes. Catalyst-free and other environmentally conscious protocols are at the forefront of this shift, offering significant advantages in terms of sustainability and operational simplicity. Such methods often involve multicomponent reactions, the use of unconventional energy sources like microwave and ultrasound, and the employment of benign solvent systems or solvent-free conditions.

A significant advancement in the green synthesis of pyrazole derivatives involves multicomponent reactions (MCRs). These reactions, where multiple starting materials react in a single pot to form a complex product, are inherently atom-economical and reduce the need for intermediate purification steps, thus minimizing waste. nih.gov For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully achieved through catalyst-free, four-component reactions in an aqueous medium under ultrasonic irradiation, yielding excellent results. nih.gov This highlights a move away from traditional, often hazardous, organic solvents and towards water, the universal green solvent. researchgate.net

Solvent-free reaction conditions represent another cornerstone of environmentally friendly synthesis. tandfonline.com These methods, often facilitated by grinding or heating, eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. An efficient one-pot, regioselective synthesis of 4-bromopyrazole derivatives has been reported under solvent-free conditions, demonstrating the feasibility of this approach for halogenated pyrazoles. researchgate.netjmcs.org.mxscielo.org.mx While this particular method utilized a heterogeneous catalyst, the absence of a solvent is a significant green feature.

Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasonication has been shown to accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net Microwave-assisted synthesis, for example, has been employed for the rapid and efficient production of various pyrazole derivatives. nih.gov These techniques are considered green due to their potential for reduced energy consumption and shorter reaction times. benthamdirect.com

The following tables summarize research findings for the synthesis of related pyrazole derivatives using catalyst-free and environmentally conscious protocols, illustrating the potential applicability of these methods for the synthesis of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyranopyrazole Derivatives nih.gov

| Method | Catalyst | Solvent | Reaction Time | Yield (%) |

| Conventional Heating | Piperidine | Ethanol | 2 - 2.5 h | - |

| Microwave Irradiation | SnCl₂ | - | 25 min | 88 |

| Conventional Heating | SnCl₂ | - | 1.4 h | 80 |

Table 2: Catalyst-Free Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles nih.gov

| Starting Materials | Energy Source | Solvent | Reaction Time | Yield (%) |

| Ethyl acetoacetate, Aromatic aldehydes, Hydrazine monohydrate, Malononitrile | Ultrasonic Irradiation | Water | - | Excellent |

Table 3: Solvent-Free Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles researchgate.net

| R1 | R2 | Ar | Time (min) | Yield (%) |

| Me | Me | Ph | 7 | 98 |

| Me | Me | p-ClC₆H₄ | 10 | 96 |

| Me | Me | o-ClC₆H₄ | 8 | 95 |

| Ph | Me | Ph | 15 | 90 |

| Ph | Me | p-ClC₆H₄ | 40 | 90 |

Note: This reaction utilized a heterogeneous catalyst (H₂SO₄/SiO₂) but was conducted under solvent-free conditions.

These examples underscore a clear trend towards the development of more sustainable synthetic routes for pyrazole-based compounds. While specific catalyst-free protocols for the direct synthesis of this compound are not yet prevalent in the literature, the principles established in the synthesis of analogous structures provide a strong foundation for future research in this area. The adoption of MCRs, aqueous media, solvent-free conditions, and alternative energy sources will be pivotal in designing greener synthetic pathways for this important chemical compound and its derivatives.

Chemical Transformations and Reactivity Profiles of 4 Bromo 1 Ethyl 1h Pyrazol 3 Yl Methanol

Reactivity of the Bromine Substituent

The bromine atom on the pyrazole (B372694) ring is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions, nucleophilic displacements, and reductive processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C4 position of the pyrazole ring in (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol is well-suited to participate in these transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromopyrazole with an organoboron reagent. While specific studies on this compound are not extensively documented, the reactivity of similar 4-bromopyrazole systems is well-established. For instance, 4-bromo-1H-pyrazole derivatives have been successfully coupled with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. rsc.orgnih.govias.ac.in These reactions typically proceed in good yields, demonstrating the feasibility of introducing diverse aryl and heteroaryl substituents at the C4 position. The reaction conditions are generally mild, tolerating a variety of functional groups.

| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

| Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 4-Aryl-1H-pyrazole | nih.gov |

| Heteroarylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene/Water | 4-Heteroaryl-1H-pyrazole | rsc.org |

| Alkylboronic ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/Water | 4-Alkyl-1H-pyrazole | nih.gov |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 4-bromopyrazole with a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.orgyoutube.com This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This method allows for the introduction of various alkynyl groups onto the pyrazole core, which can serve as versatile intermediates for further synthetic manipulations. Copper-free Sonogashira protocols have also been developed, offering advantages in certain contexts. nih.gov

| Alkyne Partner | Catalyst System | Co-catalyst | Base | Product Type | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 4-(Phenylethynyl)-1H-pyrazole | nih.gov |

| Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | None | TMP | 4-Alkynyl-1H-pyrazole | nih.gov |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org It enables the coupling of the 4-bromopyrazole with a wide range of primary and secondary amines. Studies on 4-bromo-1H-pyrazoles have shown that with the appropriate choice of palladium catalyst and ligand (e.g., Pd(dba)₂ with tBuDavePhos), various aryl and alkyl amines can be successfully coupled to the C4 position. researchgate.netnih.govresearchgate.net This reaction provides a direct route to 4-aminopyrazole derivatives, which are important substructures in many biologically active compounds. nih.govnih.gov

| Amine Partner | Catalyst System | Ligand | Base | Product Type | Reference |

| Piperidine | Pd(dba)₂ | tBuDavePhos | KHMDS | 4-(Piperidin-1-yl)-1H-pyrazole | nih.govresearchgate.net |

| Aromatic Amines | Pd precatalyst | tBuBrettPhos | NaOtBu | 4-(Arylamino)-1H-pyrazole | nih.gov |

Nucleophilic Displacement Reactions

While palladium-catalyzed reactions are predominant, the bromine atom on the electron-rich pyrazole ring can also undergo nucleophilic substitution, particularly with strong nucleophiles or under specific reaction conditions. The reactivity in nucleophilic aromatic substitution (SNAr) is generally low for unactivated aryl halides. However, in certain cases, such as with highly activated substrates or under copper catalysis, displacement of the bromine can be achieved. For instance, the reaction of 4-bromo-1-methyl-nitropyrazole-carboxylic acids with arylamines in the presence of copper salts leads to the formation of 4-arylamino substituted products. osti.gov While this compound is not as activated, this demonstrates the potential for nucleophilic substitution with suitable nucleophiles and catalysts. nih.govrsc.org

Reductive Processes and Hydrogenation

The bromine substituent can be removed through reductive dehalogenation, replacing it with a hydrogen atom. This transformation is useful when the bromine atom has served its purpose as a directing or activating group and is no longer needed in the final molecule. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a common and effective method for the reductive dehalogenation of aryl bromides. organic-chemistry.orgorganic-chemistry.org This process is generally clean and proceeds under mild conditions, tolerating many other functional groups.

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group at the C3 position offers a second site for synthetic modification, primarily through oxidation to an aldehyde or carboxylic acid, or derivatization to form esters and ethers.

Oxidation Reactions

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. The oxidation of (pyrazolyl)methanols has been reported using various reagents. For instance, pyridinium (B92312) chlorochromate (PCC) has been used to oxidize pyrazole alcohols to the corresponding formylpyrazoles. mdpi.com More potent oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can lead to the formation of pyrazole carboxylic acids. researchgate.net The choice of oxidant is crucial for controlling the extent of the oxidation. Studies on the oxidation of 4-methylpyrazole (B1673528) to 4-hydroxymethylpyrazole indicate that this is a key metabolic pathway, highlighting the susceptibility of such groups to oxidation. nih.govpnas.orgnih.govresearchgate.net

| Oxidizing Agent | Product | Comments | Reference |

| Pyridinium chlorochromate (PCC) | Pyrazole-3-carbaldehyde | Mild oxidation to the aldehyde. | mdpi.com |

| Potassium permanganate (KMnO₄) | Pyrazole-3-carboxylic acid | Strong oxidation to the carboxylic acid. | researchgate.net |

Derivatization to Esters and Ethers

The hydroxymethyl group can be readily converted into esters and ethers through standard synthetic methodologies.

Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride or anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Alternatively, acylation with an acid chloride or anhydride (B1165640) in the presence of a base provides a high-yielding route to the corresponding esters. organic-chemistry.org These methods allow for the introduction of a wide variety of ester functionalities.

Etherification: The synthesis of ethers from the hydroxymethyl group can be accomplished through methods such as the Williamson ether synthesis. youtube.com This involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. This method is versatile for preparing a range of alkyl and aryl ethers. The formation of ethers from activated enol ethers and hydrazines to form pyrazoles with potential for further functionalization has also been explored. beilstein-journals.orgresearchgate.netnih.gov

| Reaction Type | Reagents | Product | Reference |

| Fischer Esterification | Carboxylic acid, Acid catalyst | Ester | masterorganicchemistry.com |

| Acylation | Acid chloride/anhydride, Base | Ester | organic-chemistry.org |

| Williamson Ether Synthesis | Base, Alkyl halide | Ether | youtube.com |

Reactions Leading to Carbon-Carbon Bond Formation

The presence of a bromine atom at the C4 position of the pyrazole ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful methods for forming carbon-carbon bonds. Bromo(hetero)arenes are valuable starting materials for these transformations. semanticscholar.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium(0) complex. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would replace the bromine atom with an aryl group, yielding a 4-aryl-1-ethyl-1H-pyrazol-3-yl)methanol derivative. The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or a catalyst system generated in situ from a palladium(II) source and a phosphine (B1218219) ligand. nih.govmdpi.comresearchgate.net The choice of solvent, base, and catalyst is crucial for achieving high yields. nih.govmdpi.com Electron-rich boronic acids have been shown to produce good yields in Suzuki coupling reactions of similar substrates. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | (4-aryl-1-ethyl-1H-pyrazol-3-yl)methanol |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net The Sonogashira coupling of this compound with a terminal alkyne would result in the synthesis of a (4-alkynyl-1-ethyl-1H-pyrazol-3-yl)methanol derivative. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, such as triethylamine. organic-chemistry.orgresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

|---|---|---|---|---|---|

| This compound | Terminal alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | (4-alkynyl-1-ethyl-1H-pyrazol-3-yl)methanol |

Reactivity of the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms, N1 and N2. In this compound, the N1 position is already substituted with an ethyl group. The remaining N2 atom possesses a lone pair of electrons and can participate in various reactions, including alkylation, acylation, and coordination with metal centers.

Regioselective N-Alkylation and N-Acylation

While the N1 position is blocked, the N2 nitrogen can potentially undergo further alkylation or acylation, leading to the formation of pyrazolium (B1228807) salts. However, such reactions are less common and would require forcing conditions, as the aromaticity of the pyrazole ring would be disrupted.

In the context of unsubstituted or monosubstituted pyrazoles, N-alkylation is a common transformation. The regioselectivity of N-alkylation in unsymmetrical pyrazoles is influenced by steric and electronic factors of the substituents on the pyrazole ring. beilstein-journals.org For instance, the alkylation of 3-substituted pyrazoles often leads to a mixture of N1 and N2 isomers, with the major product being determined by the steric hindrance of the substituent. researchgate.net Common alkylating agents include alkyl halides, and the reaction is typically carried out in the presence of a base. organic-chemistry.org

N-acylation of pyrazoles can be achieved using acylating agents such as acid chlorides or anhydrides. Similar to alkylation, the regioselectivity of acylation is an important consideration for unsymmetrical pyrazoles. Phase transfer catalysis has been employed for the acylation of hydroxypyrazoles. nih.gov

Coordination Chemistry with Metal Centers

The nitrogen atoms of the pyrazole ring, with their available lone pairs of electrons, can act as ligands to coordinate with various metal centers, forming metal complexes. eiu.edu The field of coordination chemistry of pyrazole-derived ligands is extensive, with applications in catalysis, materials science, and bioinorganic chemistry. eiu.edu

The N2 atom of this compound, along with the oxygen atom of the hydroxymethyl group, can potentially act as a bidentate ligand, chelating to a metal ion. The formation of such complexes would depend on the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The electronic properties of the pyrazole ring, influenced by the bromo and ethyl substituents, would also play a role in the coordination ability of the nitrogen atom. The synthesis of such complexes typically involves the reaction of the pyrazole ligand with a metal salt in a suitable solvent. jmchemsci.comirapa.org

Spectroscopic and Structural Elucidation of 4 Bromo 1 Ethyl 1h Pyrazol 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the ethyl, methylene (B1212753), hydroxyl, and pyrazole (B372694) ring protons.

The ethyl group attached to the N1 position of the pyrazole ring would give rise to a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), due to spin-spin coupling. The methylene protons of the methanol (B129727) group (-CH₂OH) are expected to appear as a singlet, though this could become a doublet if coupling to the hydroxyl proton is observed. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The pyrazole ring itself has one proton at the C5 position, which is anticipated to be a singlet. The predicted chemical shifts are detailed in the table below.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazole H-5 | ~7.5 - 7.8 | Singlet (s) | N/A |

| -CH₂OH | ~4.6 - 4.8 | Singlet (s) or Doublet (d) | - |

| N-CH₂-CH₃ | ~4.1 - 4.3 | Quartet (q) | ~7.2 |

| -OH | Variable (broad) | Singlet (s) | N/A |

| N-CH₂-CH₃ | ~1.3 - 1.5 | Triplet (t) | ~7.2 |

The C3 and C4 carbons of the pyrazole ring are expected to have their chemical shifts significantly influenced by the attached methanol and bromine substituents, respectively. The C4 carbon, bonded to the electronegative bromine atom, is predicted to appear at a relatively upfield position compared to an unsubstituted pyrazole. The C5 carbon will also have a characteristic chemical shift. The carbons of the N-ethyl group and the methanol's methylene carbon will appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (C-CH₂OH) | ~148 - 152 |

| C5 (CH) | ~130 - 133 |

| C4 (C-Br) | ~95 - 98 |

| -CH₂OH | ~58 - 62 |

| N-CH₂-CH₃ | ~45 - 48 |

| N-CH₂-CH₃ | ~15 - 18 |

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate the proton signals with their directly attached carbon atoms, allowing for definitive assignment of the -CH₂- and -CH₃ of the ethyl group, the -CH₂OH group, and the C5-H5 of the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connectivity of the entire molecule, for instance, by showing correlations between the N-CH₂ protons and the C3 and C5 carbons of the pyrazole ring, and between the H5 proton and the C3 and C4 carbons.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C-O, and C-Br bonds.

A broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. libretexts.orgdocbrown.info C-H stretching vibrations from the ethyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. libretexts.org The stretching vibrations of the pyrazole ring (C=N and C=C bonds) would likely appear in the 1500-1600 cm⁻¹ region. A strong C-O stretching band from the primary alcohol is predicted around 1050-1150 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3500 | Strong, Broad |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

| C=N, C=C (Pyrazole ring) | Stretch | 1500 - 1600 | Medium |

| C-O (Primary Alcohol) | Stretch | 1050 - 1150 | Strong |

| C-Br | Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

For this compound, the mass spectrum is expected to show a prominent molecular ion peak cluster (M⁺ and M+2⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. whitman.edulibretexts.org This would result in two peaks of almost equal intensity separated by two mass units.

The fragmentation of pyrazoles upon electron impact often involves cleavage of the N-N bond and loss of substituents. researchgate.netrsc.org Key fragmentation pathways for this molecule could include the loss of a water molecule (H₂O) from the methanol group, loss of an ethyl radical (-CH₂CH₃), or cleavage of the bromomethylpyrazolyl moiety.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |

| [M]⁺ | 219 / 221 | Molecular Ion |

| [M - H₂O]⁺ | 201 / 203 | Loss of water |

| [M - C₂H₅]⁺ | 190 / 192 | Loss of ethyl radical |

| [M - CH₂OH]⁺ | 188 / 190 | Loss of hydroxymethyl radical |

| [M - Br]⁺ | 140 | Loss of bromine radical |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate data on bond lengths, bond angles, and intermolecular interactions.

Based on studies of similar substituted pyrazoles, the pyrazole ring is expected to be essentially planar. mdpi.comspast.org The substituents—bromo, ethyl, and methanol groups—will have specific orientations relative to this ring. A key feature of the solid-state structure would be the presence of intermolecular hydrogen bonds involving the hydroxyl group of the methanol substituent. This hydroxyl group can act as both a hydrogen bond donor (O-H) and acceptor (the lone pairs on the oxygen). This could lead to the formation of various supramolecular assemblies, such as dimers or extended chains (catemers), which are common in pyrazole structures with hydrogen bonding capabilities. nih.gov These hydrogen bonds would play a crucial role in stabilizing the crystal packing. The N2 atom of the pyrazole ring could also act as a hydrogen bond acceptor.

Ancillary Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

For instance, theoretical and experimental studies on compounds such as 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole have been conducted, offering a basis for understanding the electronic transitions in related structures. nih.gov The presence of the pyrazole ring, combined with auxochromic and chromophoric substituents, dictates the absorption maxima (λmax). In the case of this compound, the pyrazole core constitutes the primary chromophore. The bromo group at the C4 position and the ethyl group at the N1 position, along with the methanol group at the C3 position, are expected to induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to unsubstituted pyrazole.

The electronic spectrum of pyrazole derivatives typically displays intense absorption bands in the ultraviolet region, corresponding to π → π* transitions. The bromine atom, with its lone pairs of electrons, can participate in resonance with the pyrazole ring, potentially leading to a red shift of the absorption bands. The ethyl and methanol substituents are likely to have a lesser, though not negligible, electronic influence.

A summary of theoretical UV-Vis spectral data for a related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, is presented below to provide a conceptual framework for the potential absorption characteristics of this compound.

Table 1: Theoretical UV-Vis Absorption Data for 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole

| Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |

| 358 | 0.191 | HOMO -> LUMO |

| 312 | 0.119 | HOMO-1 -> LUMO |

| 289 | 0.055 | HOMO-2 -> LUMO |

| 269 | 0.501 | HOMO -> LUMO+1 |

Data derived from theoretical calculations on a structurally related compound. nih.gov

The interpretation of this data suggests that the absorption spectrum is characterized by multiple electronic transitions. The transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) often corresponds to the longest wavelength absorption band. For this compound, similar π → π* transitions are anticipated, with the precise λmax values being influenced by the specific electronic effects of the bromo, ethyl, and methanol substituents.

Computational and Theoretical Investigations on 4 Bromo 1 Ethyl 1h Pyrazol 3 Yl Methanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. For a molecule like (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability.

For substituted pyrazoles, studies have shown that the distribution and energy of these orbitals are heavily influenced by the nature and position of the substituents. For this compound, it is anticipated that the HOMO would be localized primarily on the pyrazole (B372694) ring and the bromine atom, while the LUMO would be distributed over the pyrazole ring. A hypothetical data table for such an analysis is presented below, based on typical values for similar heterocyclic compounds.

Hypothetical HOMO-LUMO Energetics Data

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

DFT calculations are widely used for the prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is a common approach for this purpose. Theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound would provide valuable information for its structural characterization and could aid in the interpretation of experimental spectra. Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions not accounted for in the gas-phase calculations. researchgate.net

Conceptual DFT provides a framework for defining and calculating various reactivity descriptors. Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These descriptors help in predicting the global reactivity of a molecule. For instance, a high electrophilicity index would suggest that this compound is a good electrophile.

Hypothetical Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 2.80 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation barriers can be calculated. This would be particularly useful in understanding, for example, nucleophilic substitution reactions at the bromine-substituted carbon or reactions involving the hydroxyl group.

Conformational Analysis and Intermolecular Interaction Studies

The presence of a flexible ethyl group and a hydroxymethyl substituent suggests that this compound can exist in multiple conformations. Conformational analysis would involve systematically rotating the rotatable bonds and calculating the corresponding energies to identify the most stable conformers. lumenlearning.com Such studies are crucial for understanding the molecule's three-dimensional structure and its interactions with biological targets. Furthermore, investigations into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrazole ring, would provide insights into its solid-state structure and solution behavior.

Tautomeric Equilibria and Stability Investigations

For pyrazole derivatives, tautomerism is a key consideration. researchgate.net While the N-ethyl substitution in this compound prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, other forms of tautomerism, such as ring-chain tautomerism involving the hydroxymethyl group, could be computationally explored. DFT calculations can be used to determine the relative energies of different tautomers, thereby predicting their equilibrium populations. Studies on related 4-bromo-1H-pyrazoles have utilized DFT to justify the predominance of certain tautomeric forms. researchgate.net

Applications of 4 Bromo 1 Ethyl 1h Pyrazol 3 Yl Methanol As a Synthetic Intermediate

Precursor for the Construction of Fused Heterocyclic Systems

Fused pyrazole (B372694) systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis of these bicyclic and polycyclic structures often relies on appropriately functionalized monocyclic pyrazole precursors.

Development of Pyrazolo[3,4-b]pyridine Analogues

Pyrazolo[3,4-b]pyridines, also known as pyrazolopyridines, are another class of fused heterocycles with significant biological relevance. Their synthesis often starts from 5-aminopyrazoles, which undergo condensation reactions with various carbonyl compounds to form the pyridine (B92270) ring. There are no documented instances in the reviewed literature of (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol serving as a direct starting material for the assembly of pyrazolo[3,4-b]pyridine analogues. Synthetic strategies leading to this scaffold typically require an amino group on the pyrazole ring to initiate the pyridine ring formation, a feature not present in the title compound.

Intermediacy in Indazole Core Synthesis

Indazoles, or benzopyrazoles, are bicyclic systems where a pyrazole ring is fused to a benzene (B151609) ring. Their synthesis can be achieved through various methods, often involving the cyclization of ortho-substituted phenylhydrazines or other related precursors. A review of synthetic methodologies for indazole derivatives did not reveal any routes that employ this compound as an intermediate for the construction of the indazole core itself.

Other Condensed Pyrazole Architectures

Beyond the specific systems mentioned above, pyrazoles can be fused with a wide variety of other heterocyclic or carbocyclic rings. However, research into the synthetic applications of this compound has not provided documented examples of its use as a building block for other condensed pyrazole architectures.

Role in Multi-Component Synthetic Strategies

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions value efficiency and atom economy. Despite the potential for the functional groups on this compound to participate in such reactions, there is no specific mention in the scientific literature of its use as a reactant in any established multi-component synthetic strategies.

Building Block for Complex Organic Molecule Assembly

The term "building block" in organic synthesis refers to a molecule with specific reactive sites that can be incorporated into a larger, more complex structure. While this compound theoretically possesses the characteristics of a useful building block, its practical application in the assembly of complex organic molecules is not documented in the available research. The scientific literature focuses on other pyrazole derivatives for these purposes.

Future Research Directions in the Chemistry of 4 Bromo 1 Ethyl 1h Pyrazol 3 Yl Methanol

Innovations in Green Chemistry and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. Future investigations into the synthesis of (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol and its derivatives should prioritize green chemistry principles.

Key areas for exploration include:

Catalytic C-H Activation: Moving beyond traditional multi-step syntheses, direct C-H functionalization of an ethylpyrazole precursor could offer a more atom-economical route to the hydroxymethyl group. Research could focus on identifying selective catalysts for the oxidation of the methyl group of a precursor like 4-bromo-1-ethyl-3-methyl-1H-pyrazole.

Use of Greener Solvents: Investigations into replacing hazardous organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-derived solvents like Cyrene could significantly reduce the environmental impact of the synthesis.

Energy-Efficient Synthesis: The application of microwave-assisted or ultrasound-promoted reactions could lead to shorter reaction times, reduced energy consumption, and potentially higher yields compared to conventional heating methods. rsc.org

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Parameter | Traditional Route (e.g., Grignard) | Proposed Green Route (e.g., C-H Activation) |

| Starting Material | Halogenated Pyrazole (B372694) Ester | 1-Ethyl-3-methyl-1H-pyrazole |

| Key Reagents | Grignard Reagent, Formaldehyde | Oxidant, Catalyst (e.g., Fe, Cu) |

| Solvent | Anhydrous Ether/THF | Water or Bio-solvent |

| Energy Input | Conventional Heating | Microwave Irradiation |

| Atom Economy | Moderate | High |

| Environmental Impact | High (solvents, byproducts) | Low |

Exploration of Underexplored Reactivity and Transformative Pathways

The unique arrangement of functional groups in this compound opens up numerous possibilities for novel chemical transformations.

Cross-Coupling Reactions: The bromo substituent at the C4 position is a prime handle for various transition-metal-catalyzed cross-coupling reactions. mdpi.com Future work should systematically explore Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce diverse aryl, alkynyl, vinyl, and amino functionalities. This would generate a library of novel pyrazole derivatives with potential applications in medicinal chemistry and materials science.

Intramolecular Cyclizations: The hydroxymethyl group at C3 can act as a nucleophile. Research could investigate acid- or base-catalyzed intramolecular cyclization reactions, potentially involving the N2 position or a functional group introduced at the C4 position, to construct novel fused heterocyclic systems.

Directed Metalation: The interplay between the N-ethyl group and the hydroxymethyl group could be exploited for directed ortho-metalation (DoM) or remote metalation strategies, enabling regioselective functionalization of the pyrazole ring or the ethyl chain.

Table 2: Potential Cross-Coupling Reactions for this compound

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Potential Product Functionality |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Bi-aryl pyrazoles |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted pyrazoles |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl-substituted pyrazoles |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Aminated pyrazoles |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and reproducibility.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would be a significant advancement. This would involve designing a reactor setup that allows for the sequential addition of reagents and in-line purification, potentially leading to a more efficient and safer manufacturing process.

Automated Derivatization: The compound can serve as a versatile scaffold in automated synthesis platforms. By immobilizing the molecule on a solid support via its hydroxyl group, a robotic system could perform a series of reactions in parallel, such as the cross-coupling reactions mentioned above, to rapidly generate a large library of analogues for high-throughput screening.

Advanced Applications in Materials Science and Industrial Chemistry

The structural features of this compound suggest its potential utility in the development of advanced materials and as an intermediate in industrial processes.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms and the hydroxyl group can act as coordination sites for metal ions. researchgate.net Future research could explore the synthesis of coordination polymers and MOFs incorporating this molecule as a ligand. The resulting materials could have applications in gas storage, catalysis, and sensing. The presence of the bromo substituent allows for post-synthetic modification of the framework.

Functional Polymers: The hydroxymethyl group can be used to incorporate the pyrazole unit into polymer chains via polymerization or by grafting it onto existing polymers. The resulting materials could exhibit interesting properties such as thermal stability, flame retardancy, or specific recognition capabilities.

Agrochemical and Pharmaceutical Intermediates: Pyrazole derivatives are known to be important intermediates in the agrochemical and pharmaceutical industries. lookchem.com Further research could focus on transforming this compound into more complex molecules with potential biological activity, such as pesticides or drug candidates.

Q & A

Q. What are the standard synthetic routes for (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or acrylates. For example, hydrazine hydrate and KOH in ethanol under reflux (5–7 hours) are commonly used to form the pyrazole core . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) and monitoring reaction progress via TLC. Post-reaction acidification with HCl and crystallization from ethanol improves purity .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from regioisomers?

- 1H NMR : The hydroxymethyl group (–CH2OH) appears as a triplet at δ 4.4–4.6 ppm (J = 5–6 Hz), while the ethyl group (–CH2CH3) shows a quartet at δ 1.3–1.5 ppm (J = 7 Hz) and a triplet at δ 3.8–4.0 ppm.

- IR : A broad O–H stretch (~3200–3600 cm⁻¹) and C–Br vibration (~550–600 cm⁻¹) are diagnostic.

- Mass Spectrometry : Molecular ion peaks at m/z 245 (M⁺) and fragment ions at m/z 167 (loss of –CH2OH) confirm the structure. Regioisomers lack these specific splitting patterns and mass fragmentation pathways .

Q. What are the primary research applications of this compound in medicinal chemistry or materials science?

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives for drug discovery. The hydroxymethyl group serves as a handle for functionalization (e.g., esterification, oxidation to aldehydes) in synthesizing kinase inhibitors or antimicrobial agents .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the tautomeric equilibrium of this compound in solution?

Pyrazole tautomerism (1H vs. 2H forms) is solvent-dependent. In polar aprotic solvents (DMSO, acetone), the 1H tautomer dominates due to stabilization of the N–H group. Variable-temperature NMR (VT-NMR) in CDCl3 reveals coalescence of signals at ~60°C, indicating dynamic interconversion. DFT calculations (B3LYP/6-311++G**) predict a tautomerization energy barrier of ~12 kcal/mol .

Q. What strategies mitigate competing side reactions during bromination of 1-ethyl-1H-pyrazol-3-ylmethanol derivatives?

Side reactions (e.g., over-bromination, oxidation of –CH2OH) are minimized using controlled equivalents of N-bromosuccinimide (NBS) under inert atmospheres. Catalytic Lewis acids (e.g., FeCl3, 0.1 eq.) enhance regioselectivity at the 4-position. Purification via flash chromatography (hexane:EtOAc, 3:1) removes dibrominated byproducts .

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of derivatives?

- DFT : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic reactivity at the hydroxymethyl group.

- Docking : Virtual screening against kinase targets (e.g., GSK-3β) identifies derivatives with strong hydrogen-bonding interactions via the –OH and Br moieties. MD simulations (100 ns) assess binding stability .

Methodological Challenges

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Yields vary (45–75%) due to differences in bromination efficiency and purification methods. Reproducibility requires strict control of reaction time (5–7 hours) and stoichiometric precision. Comparative studies recommend using anhydrous K2CO3 instead of KOH to reduce hydrolysis .

Q. How does the hydroxymethyl group’s steric and electronic effects influence coupling reactions?

Steric hindrance from –CH2OH slows Pd-catalyzed couplings. Pretreatment with TMSCl protects the –OH group, improving Suzuki reaction yields (from 50% to 85%). Electronic effects are minor, as Hammett σ values for –CH2OH (~0.0) indicate negligible resonance withdrawal .

Stability and Storage

Q. What are the degradation pathways of this compound under ambient conditions?

Degradation occurs via two pathways: (1) oxidation of –CH2OH to –COOH under humid conditions, detected by IR loss of O–H stretches, and (2) debromination under UV light, confirmed by GC-MS. Storage at 2–8°C in amber vials with desiccants extends stability to >12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.